
3-Aminobutan-2-one
Übersicht
Beschreibung
3-Aminobutan-2-one, also known as (3R)-3-Amino-2-butanone, is a chemical compound with the molecular formula C4H9NO . It has an average mass of 87.120 Da and a monoisotopic mass of 87.068413 Da .
Synthesis Analysis
The synthesis of ®-3-aminobutanol, a derivative of 3-Aminobutan-2-one, involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material . The initial formation of oxime with hydroxyl amine is followed by the reduction of oxime using lithium aluminum hydride (LAH) and Raney ‘Ni’, which provides the enantiomeric mixture of 3-aminobutanol . This mixture is then resolved with D- (-)-tartaic acid to obtain the R-isomer as an ester . The ester is then hydrolyzed with potassium carbonate in methanol to give pure ®-3-amino butanol .Molecular Structure Analysis
The molecular structure of 3-Aminobutan-2-one consists of 4 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
3-Aminobutan-2-one can undergo biocatalytic reductive amination using native Amine Dehydrogenases (AmDHs) to access short chiral alkyl amines and amino alcohols . This process involves the conversion of small alkyl ketones into their corresponding amines .Physical And Chemical Properties Analysis
3-Aminobutan-2-one has a flash point of 30.4±22.6 °C and an index of refraction of 1.418 . It has 2 H bond acceptors and 2 H bond donors .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of 3-Aminobutan-2-one could involve its use in the synthesis of pharmaceuticals and other chemicals. For example, the butan-2-amine substructure is present in the herbicide Bromacil and in the drug candidate XL888 . When substituted with a hydroxyl group, the resulting highly functionalized chiral amino alcohols serve as chiral auxiliaries or ligands in various asymmetric syntheses .
Eigenschaften
IUPAC Name |
3-aminobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYWGXUJESDUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403618 | |
| Record name | 3-aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52648-79-0 | |
| Record name | 3-Amino-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52648-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



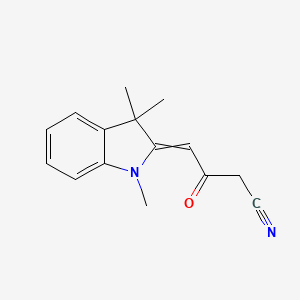

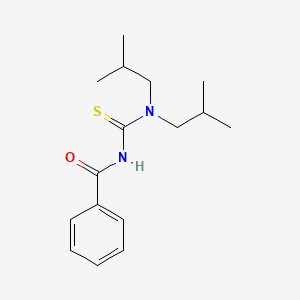
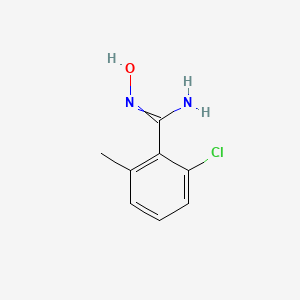
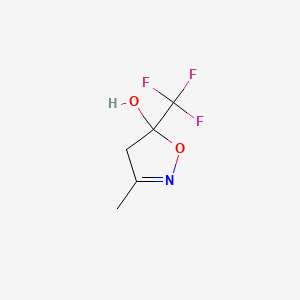
![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)
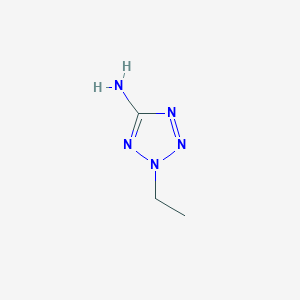
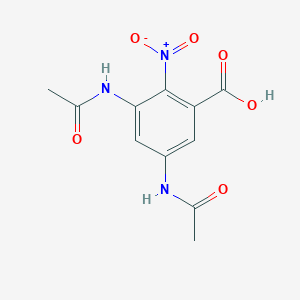
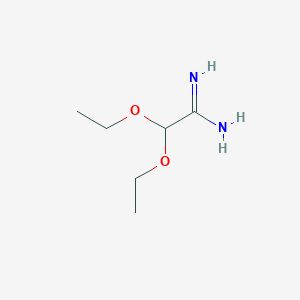
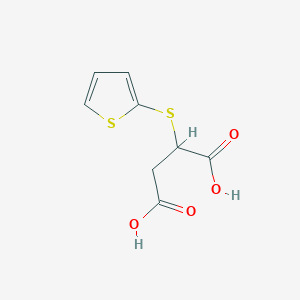
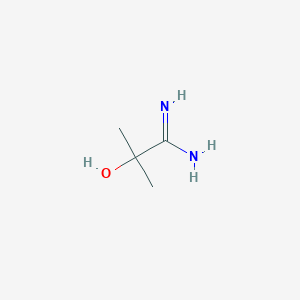
![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)

